molecular formula C10H14Cl2N4O2 B2833708 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride CAS No. 2126178-74-1

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2833708
CAS No.: 2126178-74-1
M. Wt: 293.15
InChI Key: PDRPNORSMMBMEG-UHFFFAOYSA-N
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Description

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a propan-1-amine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the nitration of benzimidazole derivatives followed by the introduction of the propan-1-amine side chain. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitrobenzimidazole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-(5-Amino-1H-benzo[d]imidazol-2-yl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRPNORSMMBMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-74-1
Record name 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
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